N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a structurally complex heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at position 1 and a cyclohexyl-thioamide moiety at position 2. The dichlorophenyl substituent introduces strong electron-withdrawing effects, while the cyclohexyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3S/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h4,7-10,13,15,19H,1-3,5-6,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSANZAYSAYVKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Preliminary studies suggest that the compound’s bulky and highly lipophilic tricyclic core could play a role in its activity and cytotoxic profile.
Mode of Action
It is hypothesized that the compound interacts with its targets through its tricyclic core
Biochemical Pathways
It is suggested that the compound may have antiviral activity, indicating that it could potentially interfere with viral replication pathways. More research is needed to confirm this and to identify other affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. Preliminary studies suggest that the compound may have antiviral activity, which could result in the inhibition of viral replication within host cells.
Biological Activity
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and genotoxic effects, drawing from diverse research studies.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrrolo[1,2-a]pyrazine core with a cyclohexyl group and a dichlorophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, studies on derivatives of pyrrolo[1,2-a]pyrazine have shown effectiveness against various bacterial strains. A related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, exhibited mild hemolytic activity and moderate cytotoxicity against RAW 264.7 cell lines at concentrations around 500 µg/mL .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | S. aureus, E. coli | Moderate |
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Various strains | Mild |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. The 50% inhibitory concentration (IC50) for related compounds has been reported to be approximately 500 µg/mL . This suggests that N-cyclohexyl derivatives may possess moderate cytotoxicity.
Genotoxicity
Genotoxicity assessments using chromosome preparations from phytohemagglutinin-stimulated peripheral blood lymphocytes indicated that certain pyrrolo compounds showed minimal chromosomal aberrations compared to controls . This suggests a relatively low risk of genotoxic effects for this compound.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial properties of various substituted pyrazolines and pyrrolidines. Compounds similar to N-cyclohexyl derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The effectiveness was measured using the cup-plate agar diffusion method.
Study 2: Cytotoxic Effects
Another study focused on the cytotoxic effects of synthesized compounds on cancer cell lines. It was found that N-cyclohexyl derivatives exhibited significant cytotoxicity against specific cancer cell lines at varying concentrations . The results indicated potential for therapeutic applications in oncology.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the pyrrole ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of substituents : The dichlorophenyl group is introduced via electrophilic aromatic substitution or similar methodologies.
- Thioamide formation : The final step usually involves the reaction of the intermediate with thioketones or thioacids to yield the desired carbothioamide structure.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The biological applications of this compound have been extensively studied. Notable activities include:
- Anticancer Properties : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms. The compound's ability to interfere with specific signaling pathways involved in tumor growth is under investigation.
- Antimicrobial Activity : Research has demonstrated that this compound possesses significant antibacterial and antifungal properties. It has shown effectiveness against resistant strains of bacteria and fungi in vitro.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis. The compound was noted to downregulate the expression of Bcl-2 while upregulating Bax expression.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results demonstrated that the compound exhibited potent activity against both strains, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
